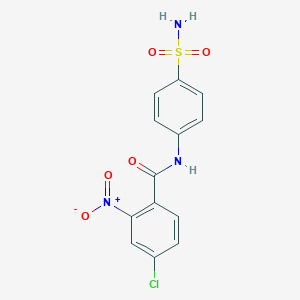![molecular formula C22H18Cl2N2OS B11638488 5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B11638488.png)
5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with 2-chlorobenzaldehyde, acetylacetone, and ammonium acetate under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products include alcohols and amines.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.
Applications De Recherche Scientifique
5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzyl chloride: A precursor in the synthesis of the target compound.
2-Chlorobenzaldehyde: Another precursor used in the synthesis.
Thiourea: Used in the formation of the isothiocyanate intermediate.
Uniqueness
5-Acetyl-2-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H18Cl2N2OS |
|---|---|
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
5-acetyl-4-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,4-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C22H18Cl2N2OS/c1-13-20(14(2)27)21(16-8-4-6-10-19(16)24)17(11-25)22(26-13)28-12-15-7-3-5-9-18(15)23/h3-10,21,26H,12H2,1-2H3 |
Clé InChI |
FHVXKHJEURWJGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)SCC2=CC=CC=C2Cl)C#N)C3=CC=CC=C3Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(morpholin-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11638419.png)

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11638435.png)
![N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B11638437.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis{N-[2-(trifluoromethyl)phenyl]acetamide}](/img/structure/B11638443.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11638457.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638462.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638469.png)
![2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638473.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B11638474.png)
![N-(3-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11638480.png)
![(5E)-5-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11638498.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11638501.png)
